The Chemical Core of CNS Therapeutics: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine
The Chemical Core of CNS Therapeutics: 10,11-Dihydrodibenzo[b,f][1,4]thiazepine
The following technical guide details the chemical structure, synthesis, and pharmacological properties of the 10,11-dihydrodibenzo[b,f][1,4]thiazepine scaffold.
[1][2]
Executive Summary
The 10,11-dihydrodibenzo[b,f][1,4]thiazepine scaffold represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore for a major class of atypical antipsychotics, including Quetiapine and Clotiapine .[1] Characterized by a central seven-membered thiazepine ring fused to two benzene rings, this tricyclic system adopts a distinct "butterfly" conformation.[2] This specific geometry allows for multi-receptor engagement (polypharmacology), particularly with dopaminergic (
This guide analyzes the scaffold's structural dynamics, validated synthetic protocols, and physicochemical properties, providing a roadmap for researchers optimizing tricyclic heterocycles for CNS drug delivery.
Structural Architecture & Conformation
Nomenclature and Numbering
The IUPAC numbering for the dibenzo[b,f][1,4]thiazepine system assigns the sulfur atom to position 5 and the nitrogen atom to position 10 or 11, depending on the saturation state.
-
Core Skeleton: Dibenzo[b,f][1,4]thiazepine.[1][2][3][4][5][6][7][8][9][10]
-
10,11-Dihydro Form: Refers to the saturation of the C11–N10 bond.
Numbering Scheme:
-
Position 5: Sulfur (Bridgehead)[1]
-
Positions 6-9: Ring B (Benzene)
-
Position 10: Nitrogen (Amine/Amide)[1]
-
Position 11: Carbon (Methylene/Carbonyl/Imine)[1]
The "Butterfly" Conformation
Unlike planar tricyclics (e.g., anthracene), the 10,11-dihydrodibenzo[b,f][1,4]thiazepine system is non-planar.[1] The central seven-membered ring forces the two benzene rings to fold upwards, creating a boat conformation .
-
Dihedral Angle (Folding Angle): Crystallographic data indicates a folding angle of approximately 76° between the two benzene planes.[1]
-
Pharmacological Impact: This non-planar geometry is critical.[1] It mimics the spatial arrangement of neurotransmitters and allows the molecule to fit into the hydrophobic cleft of GPCR transmembrane domains. Planar analogs often lose receptor affinity or selectivity.
Figure 1: Structural logic of the butterfly conformation. The 7-membered ring induces a specific fold critical for receptor fit.[1]
Synthetic Pathways[4][6][10][13]
The synthesis of the 10,11-dihydro scaffold typically proceeds through the 11-oxo (lactam) intermediate.[1] The most robust industrial route employs a "one-pot" reduction-cyclization strategy, avoiding the isolation of unstable amine intermediates.
Protocol: Iron-Mediated Reductive Cyclization
This method converts 2-nitro-diphenylsulfide derivatives directly to the lactam.[1]
Reagents:
-
Substrate: 1-chloro-2-nitrobenzene + Thiophenol (or Dithiosalicylic acid).[1][13]
-
Reductant: Iron powder (Fe) / Ammonium Chloride (
).[1][5][9][12] -
Cyclizing Agent: Phenyl chloroformate (
) or Polyphosphoric Acid (PPA).[1]
Step-by-Step Workflow:
-
S-Arylation: Reaction of 1-chloro-2-nitrobenzene with thiophenol (NaOH, reflux) yields 2-nitrodiphenylsulfide .[1]
-
Nitro Reduction: The sulfide is treated with Fe/NH_4Cl in aqueous isopropanol. The nitro group is reduced to an amine (
).[1][5] -
In-Situ Protection/Activation: The amine reacts with phenyl chloroformate to form the phenyl carbamate intermediate.
-
Cyclization: Heating with PPA facilitates intramolecular Friedel-Crafts-like acylation (or direct amide formation if acid chloride is used) to close the ring, yielding dibenzo[b,f][1,4]thiazepin-11(10H)-one .[1]
Figure 2: The "One-Pot" Iron-mediated synthesis of the dibenzothiazepine lactam core.
Derivatization to Bioactive Amines
To access drugs like Quetiapine, the lactam (11-one) is converted to the 11-chloro-imino derivative using phosphorus oxychloride (
-
Reaction: Lactam +
+ Dimethylaniline 11-Chloro-dibenzo[b,f][1,4]thiazepine.[1] -
Substitution: 11-Chloro + Piperazine-R
11-(Piperazinyl)-dibenzo[b,f][1,4]thiazepine.[1]
Physicochemical Properties[1][4][15][16][17]
The 10,11-dihydro scaffold exhibits properties typical of lipophilic CNS agents.
| Property | Value / Description | Relevance |
| Molecular Weight | ~227.28 Da (Lactam) | Optimal for BBB penetration (< 400 Da).[1] |
| LogP (Lipophilicity) | 3.2 – 3.5 | High lipophilicity facilitates blood-brain barrier (BBB) crossing.[1] |
| Solubility | Low in water; High in DMSO, DCM | Requires salt formation (e.g., Fumarate) for drug formulation.[1] |
| pKa | ~12.4 (Lactam NH - predicted) | The lactam NH is non-basic.[1] The N10 in the amine form is weakly basic (~4-5).[1] |
| H-Bond Donors | 1 (NH) | Interaction with receptor residues (e.g., Serine/Aspartate).[1] |
| H-Bond Acceptors | 2 (S, O/N) | Sulfur can participate in weak H-bond or |
Analytical Characterization
Validating the structure requires specific spectral signatures.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
):-
Amine/Lactam NH: A broad singlet typically appearing downfield at
10.5 ppm (for the lactam).[1] -
Aromatic Protons: Multiplet cluster between
7.0 – 7.8 ppm (8 protons).[1] -
Methylene (C11): In the reduced 10,11-dihydro amine (non-lactam), the
protons appear as a singlet or multiplet around 3.8 – 4.5 ppm .[1]
-
Mass Spectrometry (MS)
-
Fragmentation Pattern:
-
Molecular Ion (
): Distinct parent peak.[1] -
Loss of Sulfur: A characteristic fragmentation often involves the extrusion of sulfur or
radical. -
Tropylium Ion: Rearrangement of the benzyl fragment often yields a peak at
91.
-
Pharmacological Significance (SAR)[2]
The 10,11-dihydrodibenzo[b,f][1,4]thiazepine core is a template for Multi-Acting Receptor Targeted Antipsychotics (MARTA) .[1]
-
Structure-Activity Relationship (SAR):
-
N10 Substitution: Alkylation at N10 generally reduces activity or alters selectivity (e.g., antidepressant profile).[1]
-
C11 Substitution: The most active antipsychotics possess a piperazine ring attached at C11 via an imine/amidine linkage.
-
Electron Withdrawing Groups (EWG): Substitution at position 2 (on the benzene ring), such as
(Clotiapine) or , significantly increases receptor affinity.[1] -
Sulfur Oxidation: Oxidation to sulfoxide (
) or sulfone ( ) usually abolishes antipsychotic activity, highlighting the importance of the sulfide bridge for the correct "butterfly" fold.[1]
-
References
-
Synthesis of Dibenzo[b,f][1,4]thiazepin-11(10H)-one via Smiles Rearrangement. ResearchGate. Available at: [Link]
-
Crystal Structure and Conformation of Dibenzo[b,f][1,4]thiazepine Derivatives. Acta Crystallographica. Available at: [Link][1]
-
PubChem Compound Summary: Dibenzo[b,f][1,4]thiazepine. National Library of Medicine.[1] Available at: [Link][1]
-
One-Pot Synthesis of Quetiapine Intermediates. Sphinx Knowledge. Available at: [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link][1]
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